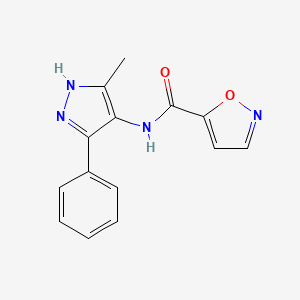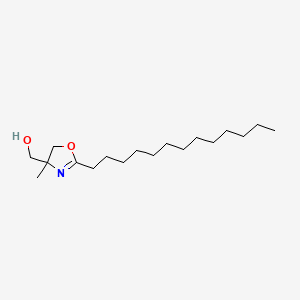
4-Methyl-2-tridecyl-2-oxazoline-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a tridecyl chain and a methanol group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tridecyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole compounds.
科学的研究の応用
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tridecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (4-methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol
- (4-methyl-4H-1,2,4-triazol-3-yl)methanol
- (3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)methanol
Uniqueness
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This feature differentiates it from other oxazole derivatives and influences its solubility, stability, and biological activity.
特性
CAS番号 |
93841-63-5 |
|---|---|
分子式 |
C18H35NO2 |
分子量 |
297.5 g/mol |
IUPAC名 |
(4-methyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-19-18(2,15-20)16-21-17/h20H,3-16H2,1-2H3 |
InChIキー |
NJFOAUTWTZYJGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=NC(CO1)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


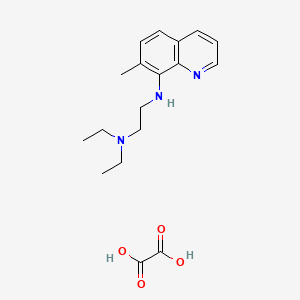
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
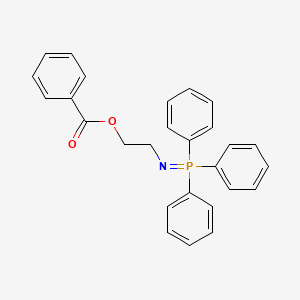
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
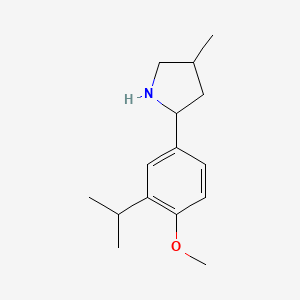
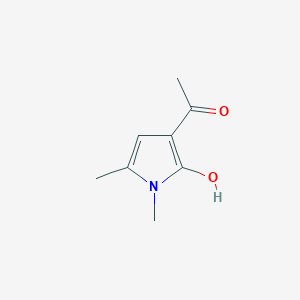

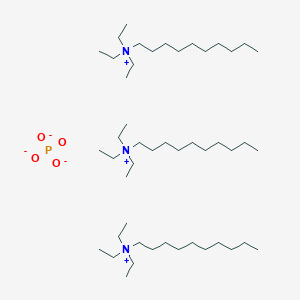
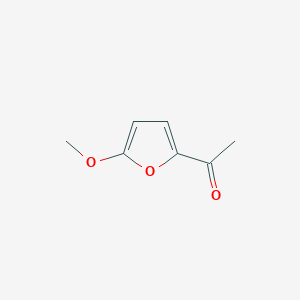
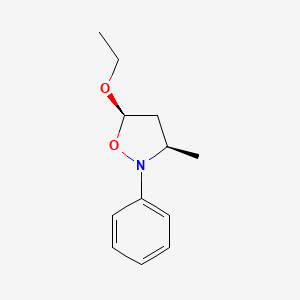
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
